An In-depth Technical Guide to 4,5-Diamino-2-chlorobenzonitrile (CAS 497147-90-7): A Versatile Building Block for Kinase Inhibitor Discovery
An In-depth Technical Guide to 4,5-Diamino-2-chlorobenzonitrile (CAS 497147-90-7): A Versatile Building Block for Kinase Inhibitor Discovery
This guide provides a comprehensive technical overview of 4,5-Diamino-2-chlorobenzonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles and their practical applications in medicinal chemistry.
Core Molecular Profile
4,5-Diamino-2-chlorobenzonitrile, identified by the CAS number 497147-90-7, is a substituted aromatic nitrile. Its structure, featuring two adjacent amino groups and a chlorine atom ortho to the nitrile, makes it a highly valuable and reactive scaffold for the synthesis of complex heterocyclic systems.
Physicochemical Properties
Precise experimental data for 4,5-Diamino-2-chlorobenzonitrile is not widely published. The following table includes data for the closely related isomer, 4-Amino-2-chlorobenzonitrile, alongside predicted values for the target compound to provide a functional reference.
| Property | Value (4,5-Diamino-2-chlorobenzonitrile) | Value (4-Amino-2-chlorobenzonitrile) | Source |
| CAS Number | 497147-90-7 | 20925-27-3 | - |
| Molecular Formula | C₇H₆ClN₃ | C₇H₅ClN₂ | - |
| Molecular Weight | 167.60 g/mol | 152.58 g/mol | - |
| Melting Point | Predicted: 150-160 °C | 114.0-121.0 °C | [1] |
| Boiling Point | Predicted: >300 °C (decomposes) | - | - |
| Solubility | Predicted: Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water. | - | - |
| Appearance | Predicted: Off-white to light brown crystalline solid | Yellow to pale brown powder or lumps | [1] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | - | [2] |
Predicted values are based on computational models and comparison with structurally similar compounds.
Analytical Characterization: A Spectroscopic Overview
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of the amino protons will likely appear as two broad singlets, which may be exchangeable with D₂O.
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δ ~6.5-7.0 ppm (s, 1H, Ar-H)
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δ ~7.0-7.5 ppm (s, 1H, Ar-H)
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δ ~4.0-5.0 ppm (br s, 2H, -NH₂)
-
δ ~5.0-6.0 ppm (br s, 2H, -NH₂)
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The nitrile carbon will be the most downfield, while the carbons attached to the amino groups will be shielded.
-
δ ~115-120 ppm (C≡N)
-
δ ~100-145 ppm (Ar-C)
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:
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~3400-3200 cm⁻¹: N-H stretching vibrations of the two primary amino groups (likely two distinct bands).
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~2220-2230 cm⁻¹: C≡N stretching of the nitrile group.
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~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
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~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.
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~700-800 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 167, with a characteristic [M+2]⁺ isotope peak at m/z 169 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
Synthesis and Handling
Synthetic Approach
A plausible synthetic route to 4,5-Diamino-2-chlorobenzonitrile involves the dinitration of 2-chlorobenzonitrile, followed by a selective reduction of the two nitro groups.
dot
Caption: Proposed synthesis of 4,5-Diamino-2-chlorobenzonitrile.
Experimental Protocol: Synthesis of 4,5-Diamino-2-chlorobenzonitrile
-
Step 1: Dinitration of 2-Chlorobenzonitrile
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To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2-chlorobenzonitrile with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain 2-chloro-4,5-dinitrobenzonitrile.
-
-
Step 2: Reduction to 4,5-Diamino-2-chlorobenzonitrile
-
Suspend the 2-chloro-4,5-dinitrobenzonitrile in ethanol or concentrated hydrochloric acid.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise or use catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
-
If using SnCl₂, heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4,5-Diamino-2-chlorobenzonitrile.
-
Safety and Handling
While a specific safety data sheet for 4,5-Diamino-2-chlorobenzonitrile is not widely available, compounds with similar functionalities (amino, chloro, nitrile groups) are generally considered hazardous. The following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of 4,5-Diamino-2-chlorobenzonitrile in drug discovery lies in its role as a precursor for the synthesis of heterocyclic compounds, particularly fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines. This scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][4][5][6]
Synthesis of Pyrazolo[3,4-d]pyrimidine Core
The ortho-diamine functionality of 4,5-Diamino-2-chlorobenzonitrile is ideal for constructing the pyrazole ring, which can then be further cyclized to form the pyrazolo[3,4-d]pyrimidine system.
dot
Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine scaffold.
Experimental Protocol: Cyclization to a Pyrazolo[3,4-d]pyrimidine Derivative
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Step 1: Formation of the Pyrazole Ring
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Dissolve 4,5-Diamino-2-chlorobenzonitrile in a suitable acidic medium (e.g., dilute HCl).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for a short period to facilitate intramolecular cyclization to the corresponding benzotriazole, which can rearrange to the pyrazole.
-
-
Step 2: Formation of the Pyrimidine Ring
-
The resulting aminopyrazole intermediate is then reacted with a one-carbon synthon, such as formamide or formic acid, at elevated temperatures.
-
This cyclocondensation reaction forms the fused pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine core.
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Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases are critical mediators of cytokine signaling through the JAK-STAT pathway.[7][8][9] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[10][11] Many approved and investigational JAK inhibitors feature a diaminopyrimidine-based core, which acts as a hinge-binding motif in the ATP-binding site of the kinase.
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Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
The pyrazolo[3,4-d]pyrimidine scaffold derived from 4,5-Diamino-2-chlorobenzonitrile can be further functionalized at various positions to optimize binding affinity, selectivity, and pharmacokinetic properties, leading to the development of potent and selective JAK inhibitors.
Conclusion
4,5-Diamino-2-chlorobenzonitrile is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly for the development of kinase inhibitors. Its unique substitution pattern allows for the efficient construction of privileged heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines, which are central to the design of targeted therapeutics for a range of diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this versatile molecule in their drug discovery endeavors.
References
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). ACS Medicinal Chemistry Letters. [Link]
-
JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules. [Link]
- Preparation of 4,5-dicyanoimidazoles. (1974).
-
JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. (2023). Journal of Biomedical Science. [Link]
- Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021).
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Heliyon. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 15, 2026, from [Link]
- Synthesis method of 2-amino-5-chlorobenzophenone. (2018).
-
Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.). National Institutes of Health. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. [Link]
-
JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]
-
Supplementary data for. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
- 3-Chloro-4-cyanophenyl 4-substituted benzoates. (1984).
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][10][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances. [Link]
-
CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (2025). ChemRxiv. [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2014). Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology. [Link]
- A process for the production of 2,4-diamino-5-(3,4,5-trimethoxybenzyl) pyrimidine or trimethoprim. (2006).
-
JAK/STAT Signaling Transduction Pathways. (2019). YouTube. [Link]
-
Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. (2024). Bioorganic Chemistry. [Link]
-
¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). (2025). Chemistry – A European Journal. [Link]
-
2-Chlorobenzonitrile. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules. [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. (2020). Bioorganic Chemistry. [Link]
Sources
- 1. 4-Amino-2-chlorobenzonitrile, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 497147-90-7|4,5-Diamino-2-chlorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
